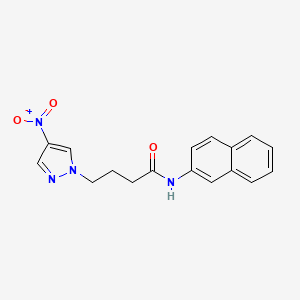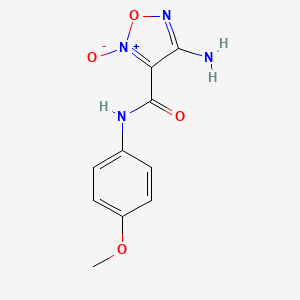![molecular formula C16H17N3O5 B3746792 4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3746792.png)
4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid
Übersicht
Beschreibung
4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid, commonly known as MPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPPB is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
MPPB works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and cancer growth. MPPB binds to the active site of COX-2 and prevents it from carrying out its normal function, leading to a reduction in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that MPPB can reduce inflammation and cancer growth in animal models. MPPB has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, MPPB has been shown to have a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPPB is its low toxicity profile, which makes it a promising candidate for further research and development. However, one limitation is the low yield of MPPB through current synthesis methods, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on MPPB, including:
1. Further studies on the mechanism of action of MPPB and its potential applications in the treatment of cancer and inflammatory diseases.
2. Development of more efficient synthesis methods for MPPB to increase yield and reduce costs.
3. Exploration of the potential use of MPPB as a diagnostic tool for cancer.
4. Investigation of the potential use of MPPB in combination with other drugs for enhanced therapeutic effects.
Conclusion:
MPPB is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in the field of medicine. Its mechanism of action, physiological effects, and potential applications in the treatment of cancer and inflammatory diseases have been extensively studied. However, further research is needed to fully understand the potential of MPPB and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
MPPB has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that MPPB can inhibit the growth of cancer cells and reduce inflammation in animal models. MPPB has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and be detected using imaging techniques.
Eigenschaften
IUPAC Name |
4-[4-[(4-methoxycarbonylbenzoyl)amino]pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-24-16(23)12-6-4-11(5-7-12)15(22)18-13-9-17-19(10-13)8-2-3-14(20)21/h4-7,9-10H,2-3,8H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJDBHPIIHONQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-({[4-(methoxycarbonyl)phenyl]carbonyl}amino)-1H-pyrazol-1-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746728.png)
![1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3746739.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-quinolin-8-ylacetamide](/img/structure/B3746750.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B3746758.png)


![4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746779.png)
![4-[4-(2-furoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3746784.png)
![2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3746805.png)

![ethyl 3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3746807.png)
![3-amino-5-chloro-N-(2-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746810.png)